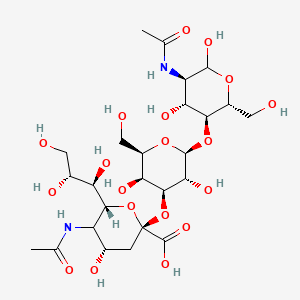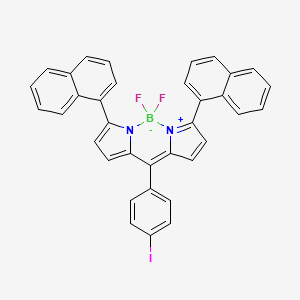
4,4-Difluoro-8-(4'-iodophenyl)-1,7-bis-(1'-napthyl)-4-bora-3alpha,4alpha-diaza-s-indacene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4,4-Difluoro-8-(4’-iodophenyl)-1,7-bis-(1’-napthyl)-4-bora-3alpha,4alpha-diaza-s-indacene” is a compound that is used as a fluorescent dye in DNA sequencing . It is a synthetic product and has potential research and development risk .
Molecular Structure Analysis
The molecular formula of this compound is C35H22BF2IN2, and it has a molecular weight of 646.27 . The exact molecular structure would require more detailed information or a visual representation, which I currently do not have.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. As mentioned earlier, it has a molecular weight of 646.27 . Other properties like solubility, melting point, boiling point, etc., are not available in the sources I found.Scientific Research Applications
Biomedical Imaging in the Near-Infrared (NIR) Range
The compound’s structure suggests potential as a near-infrared (NIR) fluorescent probe. NIR imaging is valuable for visualizing biological processes in vivo, as it offers improved tissue penetration and reduced autofluorescence. Researchers have explored its use in multiplexed imaging, allowing simultaneous visualization of multiple targets within living organisms . By leveraging its NIR properties, scientists can gain insights into cellular and molecular dynamics, aiding drug development and disease understanding.
pH Sensing and Tumor Microenvironment Monitoring
pH-sensitive probes are crucial for studying tumor microenvironments. Researchers from Fudan University have developed pH-responsive fluorescent probes based on NIR-II fluorescence resonance energy transfer (FRET). These probes allow dynamic visualization of pH changes in living tumor tissues. The tunable transition points of these probes enable real-time monitoring of acidic conditions, which are characteristic of tumor regions . Such tools enhance our understanding of cancer progression and response to therapies.
Multicolor Imaging with High Contrast
The compound’s narrow absorption and emission spectra make it suitable for multicolor imaging. By constructing probes with this property, researchers achieve high-resolution imaging of blood vessels, lymphatics, and metabolic activities in live mice. Orthogonal excitation control allows precise delineation of fine structures and spatial relationships within biological tissues. This technique holds promise for surgical guidance and clinical diagnostics .
Tracking Cancer Cell Behavior in the Brain
In vivo imaging of cancer cell behavior within the brain is challenging due to tissue scattering and absorption. However, the compound’s unique emission properties enable non-invasive observation of cancer cell migration, adhesion, and other processes. By avoiding tissue damage associated with traditional imaging methods, this approach provides a new platform for studying cell interactions at the living organism level .
Theranostics and Targeted Drug Delivery
Combining imaging and therapeutic capabilities, theranostic agents play a crucial role in personalized medicine. By functionalizing the compound with targeting ligands, researchers can create multifunctional nanoparticles for drug delivery. These nanoparticles simultaneously provide diagnostic information (imaging) and deliver therapeutic payloads to specific sites, enhancing treatment precision and efficacy.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2,2-difluoro-8-(4-iodophenyl)-4,12-dinaphthalen-1-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H22BF2IN2/c37-36(38)40-31(29-13-5-9-23-7-1-3-11-27(23)29)19-21-33(40)35(25-15-17-26(39)18-16-25)34-22-20-32(41(34)36)30-14-6-10-24-8-2-4-12-28(24)30/h1-22H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJXSBQAERLUKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC=C2C(=C3[N+]1=C(C=C3)C4=CC=CC5=CC=CC=C54)C6=CC=C(C=C6)I)C7=CC=CC8=CC=CC=C87)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H22BF2IN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661925 |
Source


|
| Record name | Difluoro[2-{(4-iodophenyl)[5-(naphthalen-1-yl)-2H-pyrrol-2-ylidene-kappaN]methyl}-5-(naphthalen-1-yl)-1H-pyrrolato-kappaN]boron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
646.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Difluoro-8-(4'-iodophenyl)-1,7-bis-(1'-napthyl)-4-bora-3alpha,4alpha-diaza-s-indacene | |
CAS RN |
216255-54-8 |
Source


|
| Record name | Difluoro[2-{(4-iodophenyl)[5-(naphthalen-1-yl)-2H-pyrrol-2-ylidene-kappaN]methyl}-5-(naphthalen-1-yl)-1H-pyrrolato-kappaN]boron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

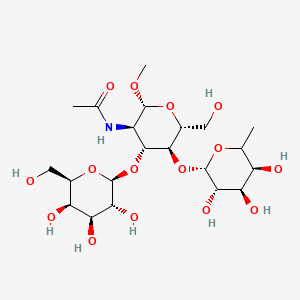
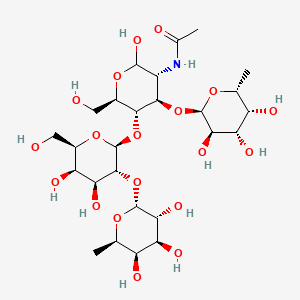

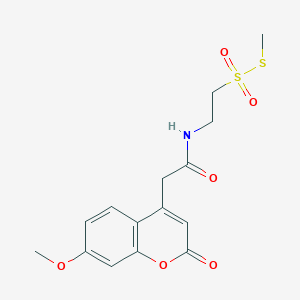
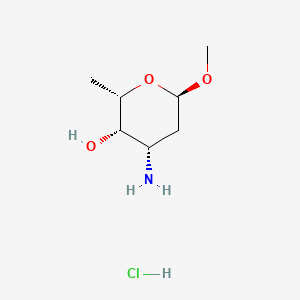

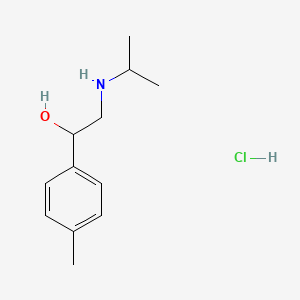


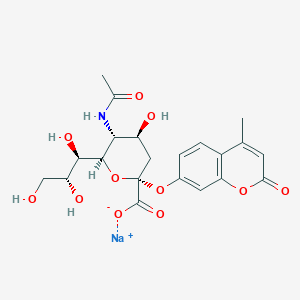
![potassium;[(2R,3S,4R,5R,6R)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate](/img/structure/B561635.png)


